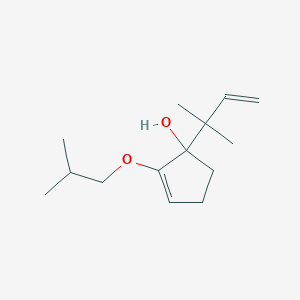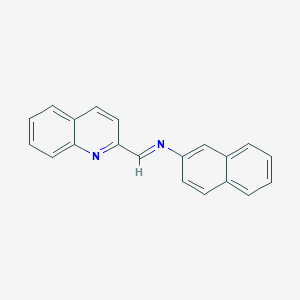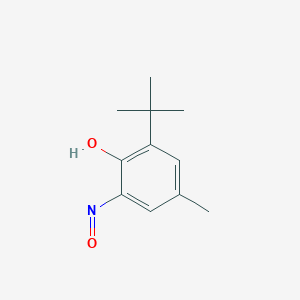amino}ethene-1-sulfonyl fluoride CAS No. 60538-09-2](/img/structure/B14619261.png)
2-{[2-(Fluorosulfonyl)ethyl](phenyl)amino}ethene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride is a chemical compound known for its unique structure and properties. This compound features a combination of fluorosulfonyl and phenyl groups, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method includes the reaction of phenylamine with ethylene sulfonyl fluoride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride groups into sulfonamide or thiol groups.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfonamides or thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules, including proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{2-(Fluorosulfonyl)ethylamino}ethene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylbenzimidazole (TFMBI): Known for its ferroelectric properties and used in materials science.
Sulfonyl Fluorides: A broad class of compounds with similar reactivity, used in various chemical applications.
Uniqueness
This compound’s versatility and unique properties make it a valuable subject for ongoing scientific investigation and industrial application.
Eigenschaften
CAS-Nummer |
60538-09-2 |
|---|---|
Molekularformel |
C10H11F2NO4S2 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
2-[N-(2-fluorosulfonylethenyl)anilino]ethanesulfonyl fluoride |
InChI |
InChI=1S/C10H11F2NO4S2/c11-18(14,15)8-6-13(7-9-19(12,16)17)10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
InChI-Schlüssel |
SBAKUYLNDLVMNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCS(=O)(=O)F)C=CS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


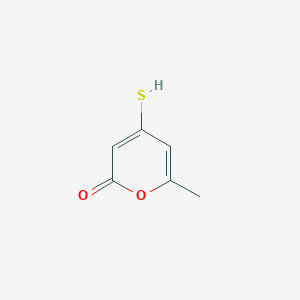
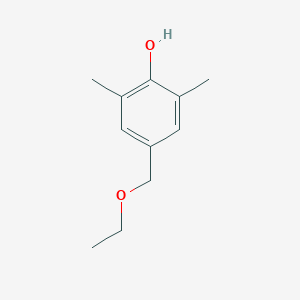
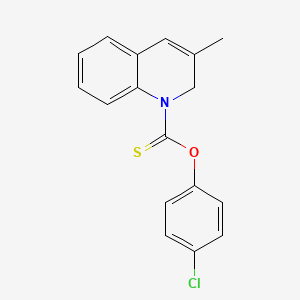
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
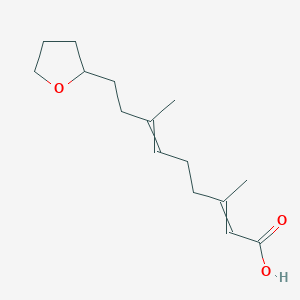
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)



![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
